

Application Note and Protocol for the HPLC-UV Determination of Thiocolchicoside

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Compound of Interest

Compound Name: Colchicoside

Cat. No.: B193306

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Introduction

Thiocolchicoside is a semi-synthetic sulfur derivative of **colchicoside**, a naturally occurring glucoside from the plant *Colchicum autumnale*. It functions as a muscle relaxant with anti-inflammatory and analgesic properties.[1][2][3] **Thiocolchicoside** acts as a competitive antagonist for GABA-A receptors and also inhibits glycine receptors.[2][3] Due to its therapeutic importance, accurate and reliable analytical methods for its quantification in pharmaceutical dosage forms are crucial for quality control and research. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of **thiocolchicoside**.

Chemical Properties[2][4][5]

Property	Value
Molecular Formula	C ₂₇ H ₃₃ NO ₁₀ S
Molecular Weight	563.6 g/mol
IUPAC Name	N-[(7S)-3-(β-D-glucopyranosyloxy)-1,2-dimethoxy-10-(methylthio)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
CAS Number	602-41-5
Appearance	Solid
Solubility	Soluble in water

Chromatographic Conditions

A variety of HPLC methods have been successfully employed for the analysis of **thiocolchicoside**. A summary of commonly used conditions is presented below. The selection of a specific method may depend on the available instrumentation and the sample matrix.

Table 1: Summary of HPLC-UV Methods for Thiocolchicoside Determination

Parameter	Method 1	Method 2	Method 3	Method 4
Column	Synergi™ 4μm Polar-RP 80Å, 150x4.6mm[6]	C18, 250mm x 4.6mm, 5μm[7]	Hypersil BDS, C-18, 250mm x 4.6mm, 5μm[1]	InertSil ODS-3, 250mm x 4.6mm, 5μm[8]
Mobile Phase	A: 20mM Sodium Acetate Buffer (pH 5.0) B: MeOH:CH ₃ CN (20:80) (Gradient)[6]	Acetonitrile: Water (70:30 v/v) [7][9]	Acetonitrile: Phosphate Buffer (pH 3.0) (Gradient)[1]	Phosphate Buffer (pH 6.0): Methanol (30:70 v/v)[8]
Flow Rate	1.0 mL/min[6]	1.0 mL/min[7][9]	1.0 mL/min[1]	1.2 mL/min[8]
Injection Volume	Not Specified	20 μL[8]	Not Specified	20 μL[8]
Detection Wavelength	254 nm[6]	286 nm[7][9]	260 nm[1]	255 nm[8]
Retention Time	Not Specified	~3.3 min[9]	~2.3 min[1]	~4.6 min[8]

Method Validation Parameters

The validity of an analytical method is crucial for obtaining reliable results. Key validation parameters for the HPLC-UV determination of thiocolchicoside are summarized below.

Table 2: Summary of Method Validation Data

Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range (µg/mL)	5 - 15[6]	0 - 10[7]	10 - 60[1]	2 - 6[8]
Correlation Coefficient (r ²)	> 0.999[6]	0.9996[7]	0.999[1]	> 0.999[8]
Accuracy (% Recovery)	Not Specified	98.8 - 100.81[9]	99.96[1]	Not Specified
Precision (%RSD)	Not Specified	Intraday: 0.17, Interday: 0.63[9]	Not Specified	Not Specified
LOD (µg/mL)	Not Specified	0.03[9]	Not Specified	0.0132[8]
LOQ (µg/mL)	Not Specified	0.042[9]	Not Specified	0.04[8]

Detailed Experimental Protocol

This protocol is based on a commonly cited and robust isocratic RP-HPLC method.

1. Materials and Reagents

- **Thiocolchicoside** reference standard (>95% purity)[4]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- 0.45 µm membrane filters

2. Instrumentation

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
- Data acquisition and processing software.
- Analytical balance
- Sonicator
- pH meter

3. Chromatographic Conditions

- Column: C18, 250mm x 4.6mm, 5µm particle size
- Mobile Phase: Acetonitrile: Water (70:30 v/v)[7][9]
- Flow Rate: 1.0 mL/min[7][9]
- Injection Volume: 20 µL
- Column Temperature: Ambient
- Detection Wavelength: 286 nm[7][9]

4. Preparation of Solutions

- Mobile Phase: Mix acetonitrile and water in a 70:30 ratio. Degas the solution by sonication for 15-20 minutes before use.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of thiocolchicoside reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 2, 4, 6, 8, 10 µg/mL).

5. Sample Preparation (for Capsule/Tablet Dosage Forms)

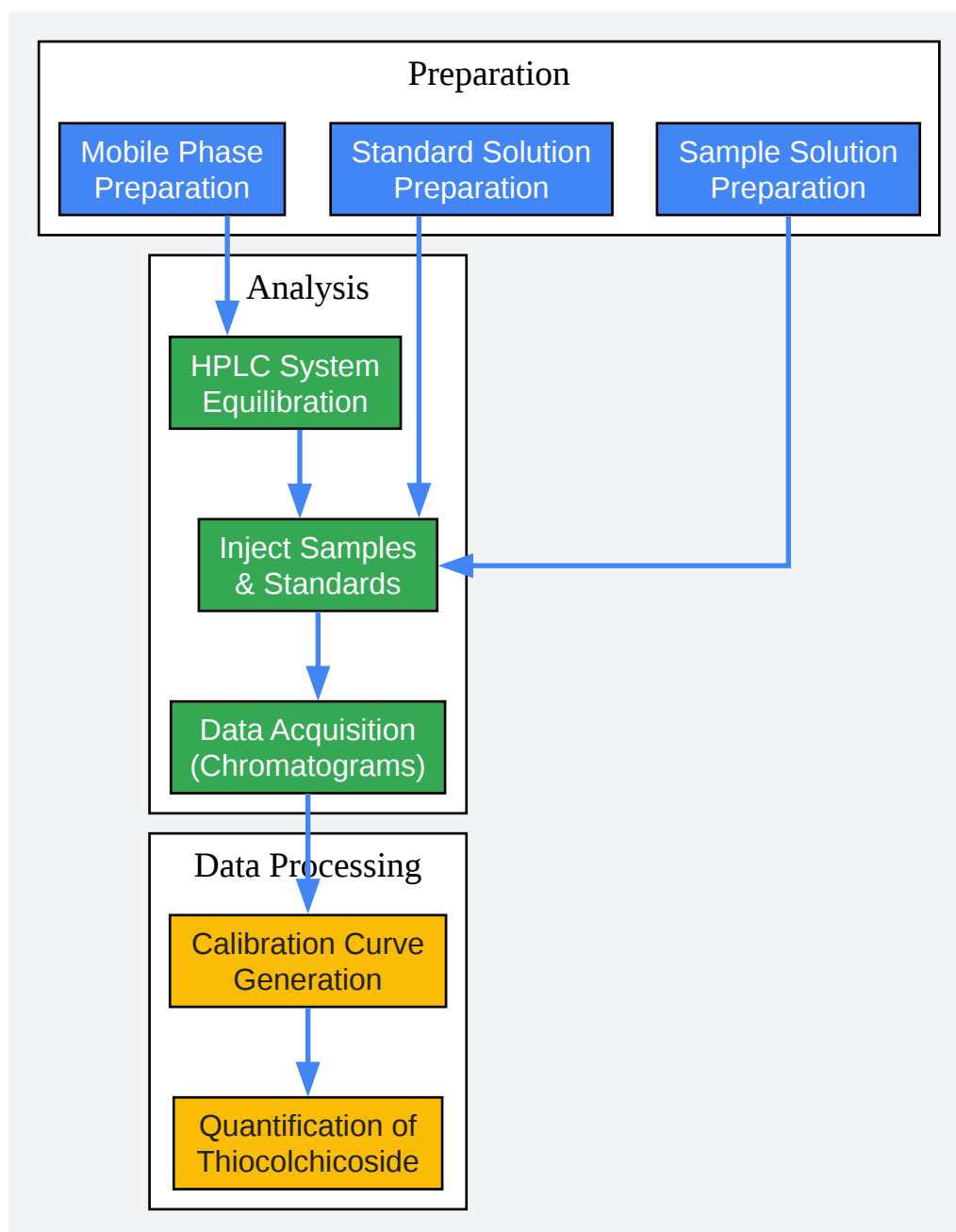
- Weigh and finely powder not fewer than 20 tablets/capsules.
- Accurately weigh a portion of the powder equivalent to 4 mg of thiocolchicoside and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 20-30 minutes to ensure complete dissolution of the drug.[\[8\]](#)
- Make up the volume to 100 mL with the mobile phase.
- Filter the solution through a 0.45 μ m membrane filter, discarding the first few mL of the filtrate.[\[10\]](#)
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

6. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μ L of each working standard solution and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Plot a calibration curve of peak area versus concentration for the standard solutions.
- Determine the concentration of thiocolchicoside in the sample solution from the calibration curve.

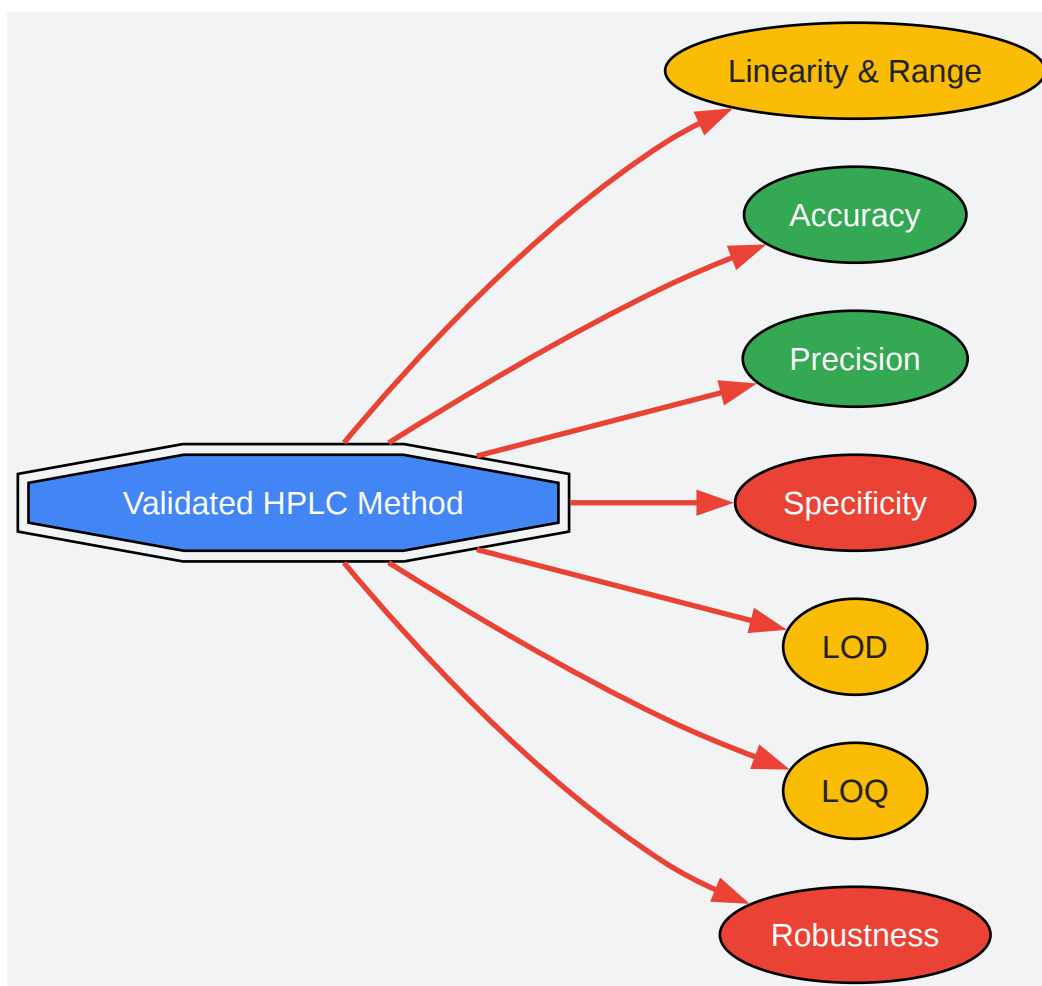
Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logical relationship for method validation.



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Caption: Experimental workflow for HPLC-UV analysis of thiocolchicoside.



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Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the determination of thiocolchicoside in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be adapted for other research purposes. Proper method validation according to ICH guidelines is essential to ensure reliable and reproducible results.

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